molecular formula C8H6ClF3O2S B14388957 Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- CAS No. 89807-52-3

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-

Cat. No.: B14388957
CAS No.: 89807-52-3
M. Wt: 258.65 g/mol
InChI Key: GVLRLPBIYKDVDO-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-: is an organic compound with the molecular formula C9H8ClF3O2S . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a trifluoromethylsulfonyl group. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- typically involves the introduction of the chloromethyl and trifluoromethylsulfonyl groups onto a benzene ring. One common method involves the chloromethylation of benzene followed by the introduction of the trifluoromethylsulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethylsulfonyl group can be reduced under specific conditions, although this is less common due to its strong electron-withdrawing nature.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Products include benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include partially or fully reduced benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethylsulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is primarily influenced by its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylsulfonyl group can stabilize intermediates through its electron-withdrawing effects. These properties make the compound a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

  • Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-
  • Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-
  • Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-

Uniqueness: Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is unique due to the presence of both the chloromethyl and trifluoromethylsulfonyl groups. The combination of these groups imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. The trifluoromethylsulfonyl group, in particular, enhances the compound’s electron-withdrawing capability, which can influence the reactivity of the benzene ring and the chloromethyl group.

Properties

CAS No.

89807-52-3

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

1-(chloromethyl)-4-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C8H6ClF3O2S/c9-5-6-1-3-7(4-2-6)15(13,14)8(10,11)12/h1-4H,5H2

InChI Key

GVLRLPBIYKDVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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